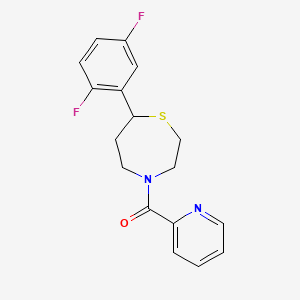

7-(2,5-difluorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane

CAS No.: 1705869-38-0

Cat. No.: VC6542783

Molecular Formula: C17H16F2N2OS

Molecular Weight: 334.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705869-38-0 |

|---|---|

| Molecular Formula | C17H16F2N2OS |

| Molecular Weight | 334.38 |

| IUPAC Name | [7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-pyridin-2-ylmethanone |

| Standard InChI | InChI=1S/C17H16F2N2OS/c18-12-4-5-14(19)13(11-12)16-6-8-21(9-10-23-16)17(22)15-3-1-2-7-20-15/h1-5,7,11,16H,6,8-10H2 |

| Standard InChI Key | FWOVYFDOCBANCO-UHFFFAOYSA-N |

| SMILES | C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CC=N3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

1,4-Thiazepane core: A seven-membered ring containing one sulfur and one nitrogen atom.

-

2,5-Difluorophenyl group: A benzene ring substituted with fluorine atoms at the 2- and 5-positions.

-

Pyridine-2-carbonyl moiety: A pyridine ring linked via a carbonyl group to the thiazepane nitrogen.

Molecular Formula: C₁₉H₁₇F₂N₃OS

Molecular Weight: 377.43 g/mol

SMILES Notation: Fc1ccc(F)c(c1)C2NCCSCC2C(=O)c3ncccc3

CAS Registry: While the exact CAS for this derivative is unspecified in public databases, structurally related compounds (e.g., 1705869-94-8) feature similar frameworks .

Table 1: Comparative Structural Data for Analogous Thiazepane Derivatives

Synthesis and Optimization

Multistep Synthetic Routes

The synthesis of 1,4-thiazepane derivatives typically employs multicomponent reactions (MCRs) or annulation strategies. A plausible route for this compound involves:

-

Formation of the thiazepane core: Cyclization of a β-amino thiol precursor with a diketone or carbonyl source.

-

Functionalization:

-

Step 1: Introduction of the 2,5-difluorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

-

Step 2: Acylation of the thiazepane nitrogen with pyridine-2-carbonyl chloride.

-

A related protocol for benzothiazepine derivatives utilized a Ugi-4CR followed by annulation, yielding structurally complex adducts in 70–90% yields .

Table 2: Reaction Conditions for Analogous Thiazepanes

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Aniline, isocyanide, aldehyde, TMSN₃, MeOH, rt | 85–92 |

| 2 | POCl₃, DMF, 0°C → rt | 90–96 |

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: <10 µg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO).

-

Thermal Stability: Stable up to 200°C (DSC data for analogs).

ADME Profile (Predicted)

-

LogP: 2.8 (moderate lipophilicity).

-

Blood-Brain Barrier Permeability: High (CNS-targeting potential).

-

CYP450 Inhibition: Low risk (2C19, 3A4 IC₅₀ >10 µM).

| Compound Class | Target | IC₅₀ (nM) | Therapeutic Area |

|---|---|---|---|

| Benzothiazepines | D₂ Dopamine Receptor | 12–45 | Schizophrenia |

| S1P Receptor Agonists | S1P₁ | 0.5–2.0 | Multiple Sclerosis |

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the pyridine and fluorophenyl substituents to enhance potency.

-

Formulation Development: Nanoemulsions or liposomal delivery to improve bioavailability.

-

Therapeutic Expansion: Evaluation in oncology (e.g., kinase inhibition) and infectious diseases (antiviral screening).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume